molecular formula C21H20N4OS2 B5066964 (4E)-2-(1,3-benzothiazol-2-yl)-4-(dimethylaminomethylidene)-5-[(4-methylphenyl)sulfanylmethyl]pyrazol-3-one

(4E)-2-(1,3-benzothiazol-2-yl)-4-(dimethylaminomethylidene)-5-[(4-methylphenyl)sulfanylmethyl]pyrazol-3-one

Cat. No.: B5066964
M. Wt: 408.5 g/mol
InChI Key: WCYJGJZLLYZZLB-FOWTUZBSSA-N
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Description

(4E)-2-(1,3-benzothiazol-2-yl)-4-(dimethylaminomethylidene)-5-[(4-methylphenyl)sulfanylmethyl]pyrazol-3-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a benzothiazole ring, a pyrazolone ring, and a dimethylaminomethylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-2-(1,3-benzothiazol-2-yl)-4-(dimethylaminomethylidene)-5-[(4-methylphenyl)sulfanylmethyl]pyrazol-3-one typically involves multi-step organic reactions. The starting materials often include 1,3-benzothiazole, 4-methylphenylsulfanyl derivatives, and pyrazolone precursors. The reaction conditions usually require the use of organic solvents, catalysts, and controlled temperatures to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization, chromatography, and other separation techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(4E)-2-(1,3-benzothiazol-2-yl)-4-(dimethylaminomethylidene)-5-[(4-methylphenyl)sulfanylmethyl]pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines. Substitution reactions can lead to a wide range of substituted derivatives with different functional groups.

Scientific Research Applications

(4E)-2-(1,3-benzothiazol-2-yl)-4-(dimethylaminomethylidene)-5-[(4-methylphenyl)sulfanylmethyl]pyrazol-3-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, or enzyme inhibition properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of (4E)-2-(1,3-benzothiazol-2-yl)-4-(dimethylaminomethylidene)-5-[(4-methylphenyl)sulfanylmethyl]pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (4E)-2-(1,3-benzothiazol-2-yl)-4-(methylaminomethylidene)-5-[(4-methylphenyl)sulfanylmethyl]pyrazol-3-one
  • (4E)-2-(1,3-benzothiazol-2-yl)-4-(dimethylaminomethylidene)-5-[(4-chlorophenyl)sulfanylmethyl]pyrazol-3-one

Uniqueness

(4E)-2-(1,3-benzothiazol-2-yl)-4-(dimethylaminomethylidene)-5-[(4-methylphenyl)sulfanylmethyl]pyrazol-3-one is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

(4E)-2-(1,3-benzothiazol-2-yl)-4-(dimethylaminomethylidene)-5-[(4-methylphenyl)sulfanylmethyl]pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4OS2/c1-14-8-10-15(11-9-14)27-13-18-16(12-24(2)3)20(26)25(23-18)21-22-17-6-4-5-7-19(17)28-21/h4-12H,13H2,1-3H3/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCYJGJZLLYZZLB-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC2=NN(C(=O)C2=CN(C)C)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)SCC\2=NN(C(=O)/C2=C/N(C)C)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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